

In-Depth Technical Guide to the Spectral Data of 1-(Hydroxymethyl)cyclohexanol

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **1-(Hydroxymethyl)cyclohexanol**

Cat. No.: **B3048127**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data for **1-(Hydroxymethyl)cyclohexanol**, a key intermediate in various chemical syntheses. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics, offering valuable insights for compound identification, purity assessment, and structural elucidation.

Spectroscopic Data Summary

The empirical formula for **1-(Hydroxymethyl)cyclohexanol** is $C_7H_{14}O_2$ with a molecular weight of 130.18 g/mol. The following tables summarize the key spectral data obtained for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

1H NMR (300 MHz, $CDCl_3$)

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
1.25-1.70	broad m	10 H	$(\text{CH}_2)_5$
2.12	s	1 H	OH
2.37	t ($J = 6$ Hz)	1 H	OH
3.45	d ($J = 6$ Hz)	2 H	CH_2OH

^{13}C NMR

While a published reference to the ^{13}C NMR spectrum of **1-(Hydroxymethyl)cyclohexanol** exists, specific chemical shift data is not readily available in public spectral databases as of the last update of this document. Researchers are advised to acquire this data experimentally for detailed structural analysis.

Infrared (IR) Spectroscopy

IR (KBr) cm^{-1}

Wavenumber (cm^{-1})	Intensity	Assignment
3700–3020	strong	O-H stretch
2920	strong	C-H stretch (aliphatic)
2845	strong	C-H stretch (aliphatic)

Mass Spectrometry (MS)

MS (24 eV)

m/z	Relative Intensity (%)	Assignment
130 (M ⁺)	0.3	Molecular Ion
99	100	[M - CH ₂ OH] ⁺
81	67	[M - CH ₂ OH - H ₂ O] ⁺

High-Resolution Mass Spectrum (HRMS)

- Calculated for C₇H₁₄O₂: 130.0994
- Found: 130.0969.[1]

Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide.

¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra for the structural elucidation of **1-(Hydroxymethyl)cyclohexanol**.

Materials:

- 1-(Hydroxymethyl)cyclohexanol** sample
- Deuterated chloroform (CDCl₃) with 0.03% (v/v) tetramethylsilane (TMS)
- NMR tube (5 mm)
- NMR spectrometer (e.g., 300 MHz or higher)

Procedure:

- Sample Preparation: Dissolve approximately 10-20 mg of **1-(Hydroxymethyl)cyclohexanol** in about 0.6-0.7 mL of CDCl₃ containing TMS in a clean, dry NMR tube.

- Instrument Setup:
 - Insert the sample tube into the NMR spectrometer.
 - Lock the spectrometer on the deuterium signal of CDCl_3 .
 - Shim the magnetic field to achieve optimal homogeneity.
- ^1H NMR Acquisition:
 - Acquire the ^1H NMR spectrum using a standard single-pulse sequence.
 - Typical parameters include a spectral width of 10-15 ppm, a relaxation delay of 1-2 seconds, and a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.
- ^{13}C NMR Acquisition:
 - Acquire the ^{13}C NMR spectrum using a proton-decoupled pulse sequence.
 - Typical parameters include a spectral width of 200-220 ppm, a relaxation delay of 2-5 seconds, and a larger number of scans (e.g., 1024 or more) to compensate for the lower natural abundance of ^{13}C .
- Data Processing:
 - Apply Fourier transformation to the acquired free induction decays (FIDs).
 - Phase and baseline correct the resulting spectra.
 - Calibrate the chemical shift scale using the TMS signal at 0.00 ppm for both ^1H and ^{13}C spectra.
 - Integrate the signals in the ^1H NMR spectrum.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in **1-(Hydroxymethyl)cyclohexanol** using IR spectroscopy.

Materials:

- **1-(Hydroxymethyl)cyclohexanol** sample
- Potassium bromide (KBr), spectroscopy grade, dried
- Agate mortar and pestle
- Pellet press
- FTIR spectrometer

Procedure:

- Sample Preparation (KBr Pellet Method):
 - Place a small amount (1-2 mg) of the **1-(Hydroxymethyl)cyclohexanol** sample in a clean, dry agate mortar.
 - Add approximately 100-200 mg of dry KBr powder.
 - Grind the mixture thoroughly with the pestle until a fine, homogeneous powder is obtained.
 - Transfer a portion of the powder into the pellet die.
 - Press the powder under high pressure (typically 8-10 tons) for several minutes to form a transparent or translucent pellet.
- Spectrum Acquisition:
 - Place the KBr pellet in the sample holder of the FTIR spectrometer.
 - Acquire a background spectrum of the empty sample compartment.
 - Acquire the sample spectrum over the range of 4000-400 cm^{-1} .
- Data Analysis:

- Identify the characteristic absorption bands and assign them to the corresponding functional groups.

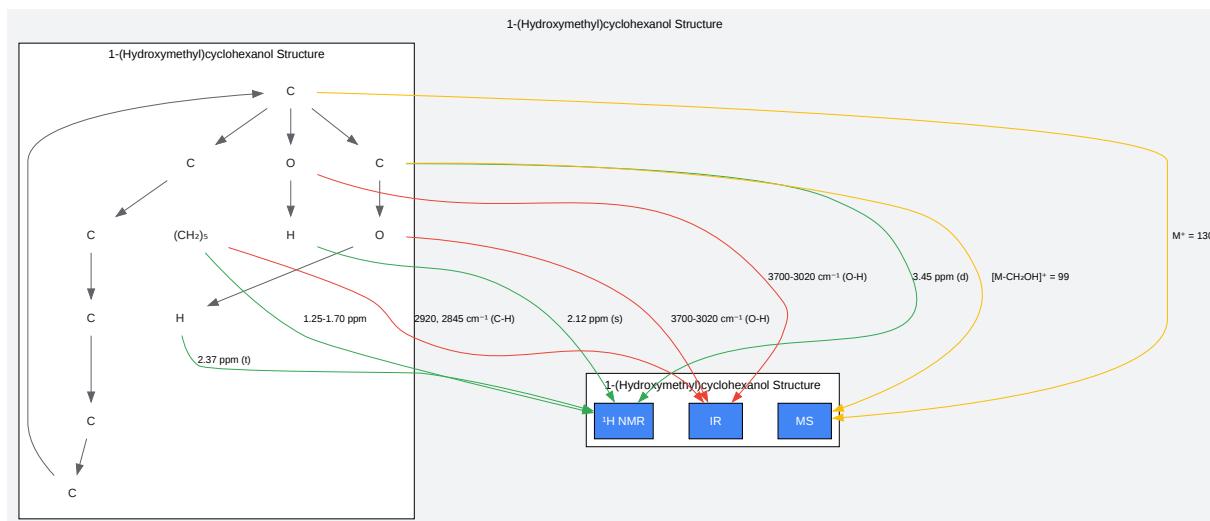
Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of **1-(Hydroxymethyl)cyclohexanol**.

Materials:

- **1-(Hydroxymethyl)cyclohexanol** sample
- Mass spectrometer with an electron ionization (EI) source
- Volatile solvent (e.g., methanol or dichloromethane)

Procedure:

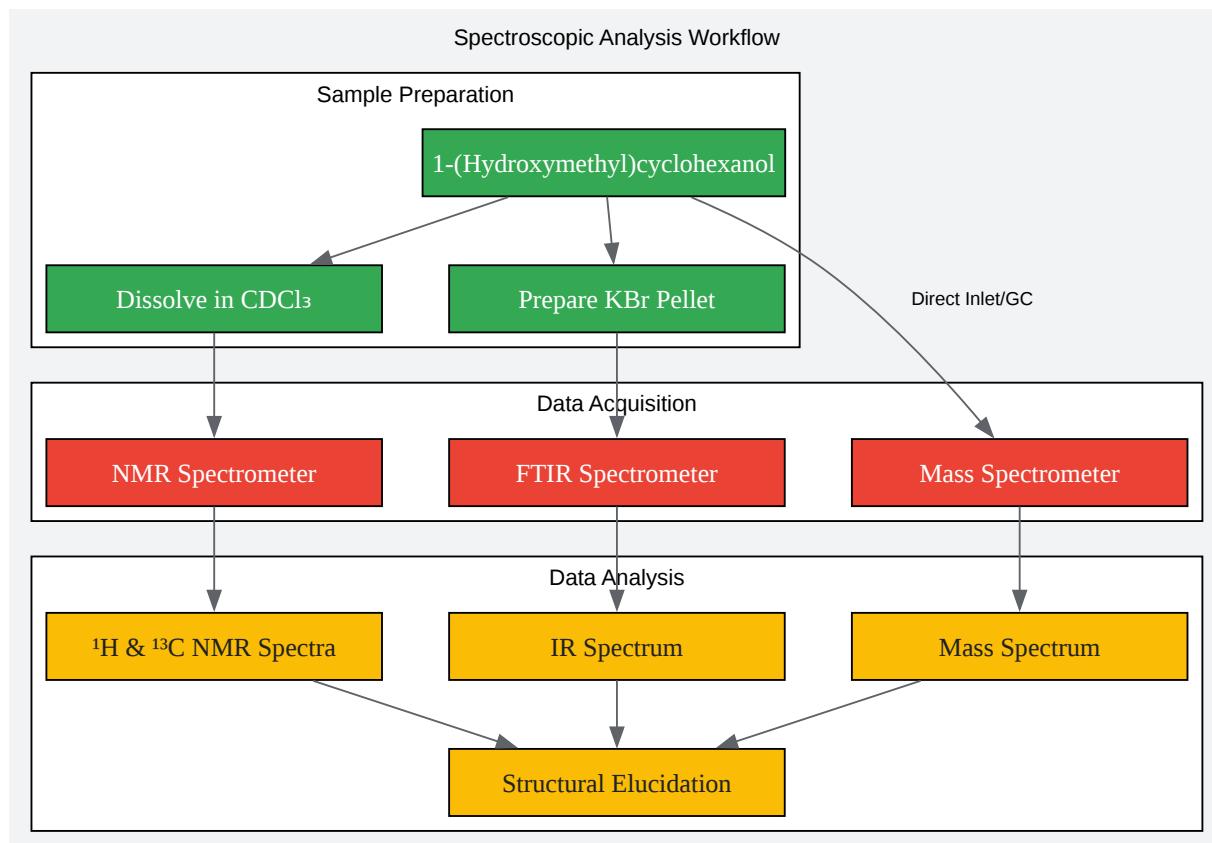

- Sample Introduction:
 - Dissolve a small amount of the sample in a suitable volatile solvent.
 - Introduce the sample into the ion source of the mass spectrometer, typically via direct insertion probe or gas chromatography inlet.
- Ionization:
 - Ionize the sample using electron ionization (EI) with a standard electron energy of 24 eV.
- Mass Analysis:
 - Separate the resulting ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., quadrupole or time-of-flight).
- Detection:
 - Detect the ions and record the mass spectrum.
- Data Analysis:

- Identify the molecular ion peak (M^+) to determine the molecular weight.
- Analyze the fragmentation pattern to identify characteristic fragment ions, which can provide structural information.
- For high-resolution mass spectrometry (HRMS), determine the exact mass to confirm the elemental composition.

Visualizations

Molecular Structure and Key Spectral Correlations

The following diagram illustrates the structure of **1-(Hydroxymethyl)cyclohexanol** and highlights the protons and key functional groups that correspond to the observed spectral data.



[Click to download full resolution via product page](#)

Caption: Molecular structure of **1-(Hydroxymethyl)cyclohexanol** with spectral correlations.

Workflow for Spectroscopic Analysis

The following diagram outlines the logical workflow for the complete spectroscopic characterization of **1-(Hydroxymethyl)cyclohexanol**.

[Click to download full resolution via product page](#)

Caption: Workflow for the spectroscopic analysis of **1-(Hydroxymethyl)cyclohexanol**.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. web.pdx.edu [web.pdx.edu]
- To cite this document: BenchChem. [In-Depth Technical Guide to the Spectral Data of 1-(Hydroxymethyl)cyclohexanol]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b3048127#1-hydroxymethyl-cyclohexanol-spectral-data-nmr-ir-mass-spec>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com